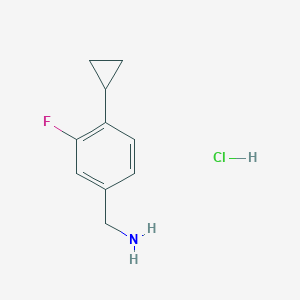
(4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the empirical formula C10H12FN · HCl . It has a molecular weight of 201.67 . The IUPAC name for this compound is (4-cyclopropyl-3-fluorophenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Histochemical Analysis
- Formaldehyde Condensation Reaction: Hydrochloric acid, a component of (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, is found to catalyze the formation of fluorophores in the histochemical condensation reaction with formaldehyde. This reaction significantly enhances the fluorescence yield of certain phenylethylamines and indolylethylamines, which is critical for sensitive histochemical demonstration of these compounds (Björklund & Stenevi, 1970).
Chemical Synthesis and Characterization
- Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes: Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involves the use of compounds similar to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride. These studies focus on the synthesis and characterization of these complexes, which are important for understanding fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Pharmacological Research
- Serotonin 5-HT1A Receptor-Biased Agonists: Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds are evaluated for their potential antidepressant-like activity and pharmacokinetic profiles, showing promise in treating depression (Sniecikowska et al., 2019).
Analytical Chemistry
- Micellar Liquid Chromatography (MLC): The analysis of flunarizine hydrochloride, which has structural similarities to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, and its degradation products using micellar liquid chromatography highlights the relevance of such compounds in analytical chemistry (El-Sherbiny et al., 2005).
Conformational and Structural Studies
- Microwave Spectroscopy and Quantum Chemical Calculations: The study of (1-fluorocyclopropyl)methanol by microwave spectroscopy and quantum chemical calculations demonstrates the importance of compounds like (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride in understanding molecular structure and conformation (Møllendal et al., 2004).
Material Science
- Poly(keto ether ether amide)s Synthesis: A new diamine containing keto and ether groups, structurally related to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, has been synthesized for the development of novel poly(keto ether ether amide)s. These materials exhibit high thermal stability and enhanced solubility, indicating the potential of such compounds in material science applications (Sabbaghian et al., 2015).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOJEUCADFJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)
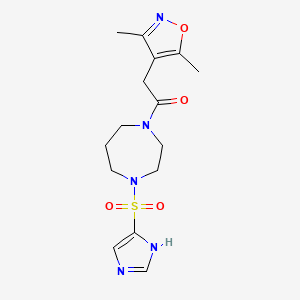
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)
![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)
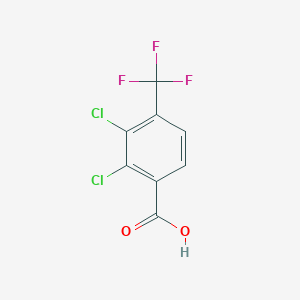
![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)
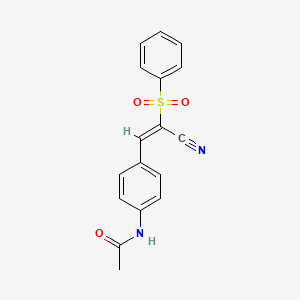
![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)
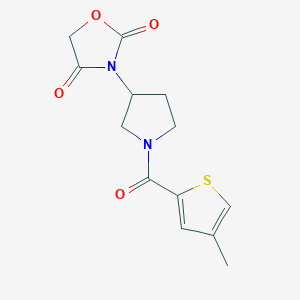
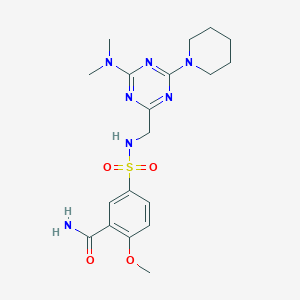
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)
